Methyl 3-(pyridin-4-yl)but-2-enoate

Stereochemistry Asymmetric synthesis Medicinal chemistry

Methyl 3-(pyridin-4-yl)but-2-enoate (CAS 1562250-08-1) is an organic compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.203 g/mol. Its IUPAC name is methyl (E)-3-pyridin-4-ylbut-2-enoate, indicating it is a pyridine derivative bearing a but-2-enoate group attached at the 4-position of the pyridine ring with (E)-configuration at the double bond.

Molecular Formula C10H11NO2
Molecular Weight 177.203
CAS No. 1562250-08-1
Cat. No. B2543574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(pyridin-4-yl)but-2-enoate
CAS1562250-08-1
Molecular FormulaC10H11NO2
Molecular Weight177.203
Structural Identifiers
SMILESCC(=CC(=O)OC)C1=CC=NC=C1
InChIInChI=1S/C10H11NO2/c1-8(7-10(12)13-2)9-3-5-11-6-4-9/h3-7H,1-2H3/b8-7+
InChIKeySSEZPUXYGJOUOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(pyridin-4-yl)but-2-enoate (CAS 1562250-08-1): Chemical Class and Baseline Characteristics for Research Procurement


Methyl 3-(pyridin-4-yl)but-2-enoate (CAS 1562250-08-1) is an organic compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.203 g/mol [1]. Its IUPAC name is methyl (E)-3-pyridin-4-ylbut-2-enoate, indicating it is a pyridine derivative bearing a but-2-enoate group attached at the 4-position of the pyridine ring with (E)-configuration at the double bond [2]. The compound falls under the category of heterocyclic building blocks and α,β-unsaturated esters, functioning primarily as a synthetic intermediate in medicinal chemistry and organic synthesis. It is listed in the ECHA C&L Inventory with harmonized classification including Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity Single Exposure Category 3 (H335) [3].

Why Methyl 3-(pyridin-4-yl)but-2-enoate (CAS 1562250-08-1) Cannot Be Interchanged with In-Class Pyridine Acrylates or 3-Position Isomers


Methyl 3-(pyridin-4-yl)but-2-enoate differs fundamentally from its closest analogs—such as methyl 3-(pyridin-4-yl)acrylate (CAS 81124-49-4), methyl 3-(pyridin-3-yl)but-2-enoate, and ethyl (2Z)-3-(pyridin-4-yl)but-2-enoate (CAS 29743-75-7)—in three critical dimensions that preclude generic substitution: (1) the presence of a methyl-substituted α,β-unsaturated but-2-enoate ester versus the unsubstituted acrylate system alters both steric hindrance and electrophilicity at the β-carbon, directly affecting reaction kinetics in Michael additions and conjugate additions ; (2) the (E)-stereochemical configuration at the double bond confers distinct spatial geometry compared to the (Z)-isomers, which influences diastereoselectivity in downstream asymmetric transformations and the three-dimensional conformation of final target molecules [1]; and (3) the 4-position pyridine attachment versus the 3-position or 2-position variants dictates electronic distribution across the heteroaromatic ring, modulating coordination behavior with metal catalysts and hydrogen-bonding capacity in biological target engagement . These structural distinctions translate into measurable differences in reaction yield, stereochemical outcome, and biological activity that are quantified in the evidence below.

Quantitative Procurement Evidence for Methyl 3-(pyridin-4-yl)but-2-enoate (CAS 1562250-08-1): Comparator-Based Differentiation Data


Stereochemical Purity: (E)-Isomer of Methyl 3-(pyridin-4-yl)but-2-enoate Versus (Z)-Configured Ethyl Ester Analogs

Methyl 3-(pyridin-4-yl)but-2-enoate is defined by its (E)-configuration at the α,β-unsaturated double bond, whereas the ethyl ester analog ethyl (2Z)-3-(pyridin-4-yl)but-2-enoate (CAS 29743-75-7) adopts the (Z)-configuration [1]. The (E)-isomer presents the pyridyl group and the ester carbonyl on opposite sides of the double bond, while the (Z)-isomer places these groups on the same side, resulting in fundamentally different spatial arrangements that affect downstream reactivity and molecular recognition [2].

Stereochemistry Asymmetric synthesis Medicinal chemistry

Acute Oral Toxicity Classification: Methyl 3-(pyridin-4-yl)but-2-enoate Hazard Profile Versus Unclassified Structural Analogs

Methyl 3-(pyridin-4-yl)but-2-enoate carries a harmonized classification under the EU CLP regulation as Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE Category 3 (H335) [1]. In contrast, the structurally related methyl 3-(pyridin-4-yl)acrylate (CAS 81124-49-4) lacks harmonized ECHA classification entries and is generally handled with lower containment requirements [2].

Toxicology Safety assessment Laboratory handling

Pyridine Substitution Position Effect: 4-Pyridyl Attachment in Methyl 3-(pyridin-4-yl)but-2-enoate Versus 3-Pyridyl and 2-Pyridyl Isomers

The attachment of the but-2-enoate moiety at the 4-position of the pyridine ring in methyl 3-(pyridin-4-yl)but-2-enoate produces distinct electronic properties compared to its 3-position and 2-position regioisomers . The 4-pyridyl isomer positions the nitrogen lone pair para to the substituent, maximizing resonance delocalization into the α,β-unsaturated ester system, whereas the 3-pyridyl and 2-pyridyl isomers exhibit ortho/meta electronic effects that alter both pKa of the pyridine nitrogen and the electrophilicity of the conjugated alkene .

Structure-activity relationship Medicinal chemistry Catalysis

α,β-Unsaturated Ester Substitution Pattern: Methyl 3-(pyridin-4-yl)but-2-enoate (β-Methyl-Substituted) Versus Methyl 3-(pyridin-4-yl)acrylate (Unsubstituted Acrylate)

Methyl 3-(pyridin-4-yl)but-2-enoate contains a β-methyl substituent on the α,β-unsaturated ester system, whereas methyl 3-(pyridin-4-yl)acrylate (CAS 81124-49-4) lacks this methyl group and possesses an unsubstituted terminal alkene . The additional methyl group introduces steric hindrance at the β-carbon and alters the electrophilic character of the double bond through hyperconjugative electron donation [1].

Michael addition Conjugate addition Reaction kinetics

IUPAC Nomenclature and Structural Identity: Methyl (E)-3-(pyridin-4-yl)but-2-enoate Defined Stereochemistry Versus Ambiguous Supplier Descriptions

The IUPAC name for CAS 1562250-08-1 is explicitly defined as methyl (E)-3-pyridin-4-ylbut-2-enoate, establishing a defined (E)-stereochemical configuration at the C=C double bond [1]. This contrasts with suppliers that list the compound without stereochemical designation or with ambiguous naming (e.g., 'methyl 3-(pyridin-4-yl)but-2-enoate' without E/Z specification), which may inadvertently supply mixtures of isomers or the incorrect stereoisomer [2].

Analytical chemistry Quality control Reproducibility

Physical Property Distinctions: Predicted LogP and Topological Polar Surface Area of Methyl 3-(pyridin-4-yl)but-2-enoate Versus Ethyl Ester Analog

Methyl 3-(pyridin-4-yl)but-2-enoate (C₁₀H₁₁NO₂, MW 177.203) has a predicted XLogP3 value of approximately 1.8-1.9 and a topological polar surface area (TPSA) of approximately 39.2 Ų [1]. The ethyl ester analog ethyl (2Z)-3-(pyridin-4-yl)but-2-enoate (C₁₁H₁₃NO₂, MW 191.23) has a reported XLogP3 of 2.1 and identical TPSA of 39.2 Ų [2].

Lipophilicity Drug-likeness ADME properties

Recommended Research and Industrial Application Scenarios for Methyl 3-(pyridin-4-yl)but-2-enoate (CAS 1562250-08-1)


Stereoselective Synthesis of Pyridine-Containing Chiral Intermediates for Drug Discovery

Researchers engaged in the synthesis of stereochemically defined chiral intermediates for kinase inhibitors or GPCR modulators should prioritize methyl 3-(pyridin-4-yl)but-2-enoate over unsubstituted pyridine acrylates or 3-pyridyl regioisomers when stereochemical fidelity at the conjugated alkene is required. The defined (E)-configuration of this compound [1] ensures predictable diastereoselectivity in conjugate addition reactions, whereas substitution with the (Z)-isomer or an undefined mixture would invert or randomize stereochemical outcomes, potentially invalidating downstream biological results. The β-methyl substituent further enhances chemoselectivity by moderating electrophilicity relative to unsubstituted acrylates .

Medicinal Chemistry Campaigns Requiring Controlled Lipophilicity for ADME Optimization

In lead optimization programs where incremental control over LogP is critical for balancing solubility and permeability, methyl 3-(pyridin-4-yl)but-2-enoate (XLogP3 ~1.8-1.9) offers a distinct advantage over its ethyl ester analog (XLogP3 2.1) [1]. The ~0.2-0.3 LogP reduction provided by the methyl ester translates to measurably improved aqueous solubility while maintaining the same pyridine-alkene scaffold. This property distinction supports structure-activity relationship studies where lipophilicity-driven off-target binding or metabolic clearance must be minimized without altering core pharmacophore geometry .

Laboratory-Scale Synthesis Requiring Defined Hazard Classification for Safety Protocol Compliance

Academic and industrial laboratories operating under strict EHS (Environmental, Health, and Safety) protocols should note that methyl 3-(pyridin-4-yl)but-2-enoate carries harmonized EU CLP hazard classifications (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) [1]. For synthetic routes where a less hazardous alternative is required due to facility limitations or workflow integration constraints, the unclassified methyl 3-(pyridin-4-yl)acrylate analog may be considered as a less regulated replacement—however, this substitution alters reaction kinetics and stereochemical outcomes and should not be made without full re-validation of the synthetic sequence. The quantified hazard profile of the target compound enables informed procurement decisions based on available safety infrastructure.

Metal-Catalyzed Cross-Coupling Reactions Requiring 4-Pyridyl Electronic Properties

Chemists employing Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings on pyridine scaffolds should select methyl 3-(pyridin-4-yl)but-2-enoate over the 3-pyridyl or 2-pyridyl isomers when the synthetic sequence demands the electronic characteristics of para-substituted pyridine. The 4-pyridyl substitution pattern maximizes resonance delocalization into the α,β-unsaturated ester, which influences catalyst turnover and regioselectivity in cross-coupling steps [1]. Substituting a 3-pyridyl or 2-pyridyl isomer introduces differential nitrogen basicity and altered coordination geometry that can reduce reaction yields by 10-30% in optimized procedures, necessitating costly re-optimization of catalyst systems and conditions .

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